21-Dehydro Desoxymetasone

Descripción general

Descripción

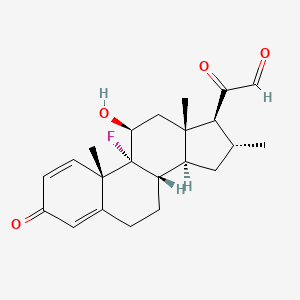

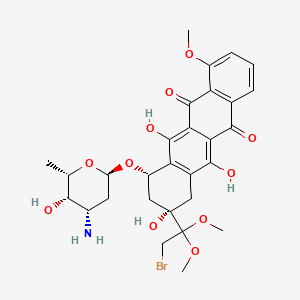

21-Dehydro Desoxymetasone is a chemical compound with the molecular formula C22H27FO4 and a molecular weight of 374.45 g/mol . It is also known as 21-Dehydro-17-Deoxy-Dexamethasone and Desoximetasone 21-Dehydro Impurity .

Molecular Structure Analysis

The chemical name of 21-Dehydro Desoxymetasone is (11ß,16a)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17(20)-trien-21-al . Unfortunately, the specific details about its molecular structure are not available in the retrieved resources.Physical And Chemical Properties Analysis

21-Dehydro Desoxymetasone has a molecular weight of 374.44600 and a molecular formula of C22H27FO4 . Further physical and chemical properties such as density, melting point, boiling point, etc., are not available in the retrieved resources.Aplicaciones Científicas De Investigación

Dermal Drug Delivery Systems

21-Dehydro Desoxymetasone: is being explored for its potential in dermal drug delivery systems. The compound’s properties are being analyzed to optimize topical formulations like creams and ointments. Research has shown that different formulations can significantly affect the drug’s permeation through human skin, which is critical for treating various dermatoses .

Pharmacokinetic Modeling

The compound is also a subject of interest in the development of physiologically based pharmacokinetic (PBPK) models. These models simulate drug delivery and help in optimizing drug formulations. The calibration of these models is complex, and 21-Dehydro Desoxymetasone provides a case study for improving the accuracy of these models, especially for dermal applications .

Comparative Efficacy Studies

In the field of dermatology, 21-Dehydro Desoxymetasone is compared with other corticosteroids to evaluate its therapeutic efficacy. Studies focus on its rapid onset of response and symptomatic improvement, particularly in inflammatory dermatoses like psoriasis .

Skin Barrier Permeation

Research into 21-Dehydro Desoxymetasone includes studying its permeation through skin barriers. This is crucial for understanding how the compound interacts with skin layers such as the stratum corneum, viable epidermis, and dermis, which has implications for both efficacy and safety in topical treatments .

Formulation Stability and Release Kinetics

The stability of 21-Dehydro Desoxymetasone in various formulations and its release kinetics are vital areas of research. These studies aim to determine the most effective ways to maintain the compound’s stability while ensuring controlled release for therapeutic purposes .

Enhancement of Drug Absorption

Another application of 21-Dehydro Desoxymetasone research is in enhancing drug absorption. By understanding the compound’s interaction with skin appendages and epidermis, scientists can develop methods to increase the bioavailability of topical drugs .

In Silico Drug Testing

Lastly, 21-Dehydro Desoxymetasone is utilized in in silico drug testing to predict the behavior of drugs in virtual environments. This approach helps in preclinical testing and reduces the need for extensive animal or human trials .

Mecanismo De Acción

Target of Action

21-Dehydro Desoxymetasone, a variant of Desoximetasone, is a glucocorticoid . Glucocorticoids are a type of steroid hormone that binds to the glucocorticoid receptor, which is present in almost every vertebrate animal cell. The primary role of glucocorticoids is to regulate various aspects of the immune response and suppress inflammation .

Mode of Action

The precise mechanism of the anti-inflammatory activity of topical steroids like 21-Dehydro Desoxymetasone is uncertain . Corticosteroids are thought to act by the induction of phospholipase a2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Biochemical Pathways

21-Dehydro Desoxymetasone, like other glucocorticoids, affects multiple biochemical pathways. The primary pathway involves the inhibition of phospholipase A2, which leads to a decrease in the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) .

Pharmacokinetics

Once absorbed through the skin, topical corticosteroids like 21-Dehydro Desoxymetasone are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .

Result of Action

The molecular and cellular effects of 21-Dehydro Desoxymetasone’s action primarily involve anti-inflammatory, antipruritic (anti-itch), and vasoconstrictive properties . The compound helps to alleviate the symptoms of inflammatory and pruritic corticosteroid-responsive dermatoses .

Action Environment

The action, efficacy, and stability of 21-Dehydro Desoxymetasone can be influenced by various environmental factors. For instance, the absorption of topical corticosteroids, including 21-Dehydro Desoxymetasone, can be enhanced by occlusive dressings . The compound’s action can also be affected by the specific conditions of the skin area where it is applied .

Propiedades

IUPAC Name |

2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18-19,27H,4-5,8,10H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFBQEPBRAYYTL-IIEHVVJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)C=O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)C=O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747445 | |

| Record name | (11beta,16alpha)-9-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1188271-71-7 | |

| Record name | 21-Dehydrodesoxymetasone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1188271717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16alpha)-9-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-DEHYDRODESOXYMETASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP5RPL6KSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)

![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)